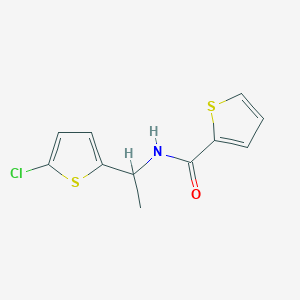

n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C11H10ClNOS2 |

|---|---|

Molecular Weight |

271.8 g/mol |

IUPAC Name |

N-[1-(5-chlorothiophen-2-yl)ethyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C11H10ClNOS2/c1-7(8-4-5-10(12)16-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,13,14) |

InChI Key |

XUISDDKTIRKMHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 1-(5-chlorothiophen-2-yl)ethanamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Corresponding substituted thiophene derivatives.

Scientific Research Applications

n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Overview of Thiophene Carboxamide Derivatives

Physical Properties

- Melting Points :

- Chlorine and nitro substituents generally increase melting points (e.g., 240–242°C for compound 58 in ) due to enhanced intermolecular forces (halogen bonding, dipole interactions) .

- The ethyl linker in the target compound may reduce melting points compared to rigid analogs (e.g., piperidine-linked compounds) by introducing conformational flexibility.

Structural and Crystallographic Features

- Dihedral Angles :

- Intermolecular Interactions :

- Weak C–H⋯O/S interactions dominate in nitro- and chlorothiophene analogs (), whereas piperidine-linked compounds () may exhibit hydrogen bonding via amine groups .

Biological Activity

n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide is an organic compound with the molecular formula C11H10ClNOS2 and a molecular weight of 271.79 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClNOS2 |

| Molecular Weight | 271.79 g/mol |

| IUPAC Name | N-[1-(5-chlorothiophen-2-yl)ethyl]thiophene-2-carboxamide |

| InChI | InChI=1S/C11H10ClNOS2/c1-7(8-4-5-10(12)16-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,13,14) |

| Canonical SMILES | CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=CS2 |

Synthesis

The synthesis of this compound typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 1-(5-chlorothiophen-2-yl)ethanamine. This reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), conducted in organic solvents like dichloromethane .

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. Studies on related compounds suggest that this compound may share similar properties, potentially inhibiting the growth of various bacterial strains. For instance, compounds with thiophene moieties have shown effectiveness against gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. Such mechanisms could make it a candidate for treating inflammatory diseases .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cells by targeting specific pathways associated with cell proliferation and survival. For example, compounds with similar structures have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .

The mechanism of action for this compound likely involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.

- Receptor Modulation : It could interact with specific receptors to exert its biological effects.

- Cell Cycle Arrest : Research indicates that related compounds can arrest the cell cycle in cancer cells, leading to reduced proliferation .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal examined several thiophene derivatives, including this compound, for their antimicrobial efficacy against a range of pathogens. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting potential therapeutic applications .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers tested the compound's ability to inhibit cytokine production in vitro. The findings showed a marked decrease in pro-inflammatory cytokines when treated with the compound, supporting its potential use in managing inflammatory diseases .

Anticancer Evaluation

A recent investigation into the anticancer properties of this compound revealed its capacity to induce apoptosis in specific cancer cell lines. The study highlighted its mechanism involving the inhibition of key signaling pathways that promote cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.